molecular formula C9H9FO3 B12333118 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid

3-(2-Fluoro-5-hydroxyphenyl)propanoic acid

Cat. No.: B12333118
M. Wt: 184.16 g/mol
InChI Key: HMMLUNKEUZOGKH-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-hydroxyphenyl)propanoic acid is a chemical compound belonging to the class of phenylpropanoic acids It features a benzene ring substituted with a fluorine atom and a hydroxyl group, conjugated to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters and aryl halides under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(2-Fluoro-5-hydroxyphenyl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. For instance, it targets the protein superoxide dismutase [Mn], mitochondrial, which plays a role in mitigating oxidative stress . The compound’s effects are mediated through pathways involving oxidative and reductive transformations.

Comparison with Similar Compounds

Uniqueness: 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid is unique due to the presence of both fluorine and hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

3-(2-fluoro-5-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H9FO3/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h2-3,5,11H,1,4H2,(H,12,13)

InChI Key

HMMLUNKEUZOGKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CCC(=O)O)F

Origin of Product

United States

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